Orthogonal Protection with TBS Enables Selective Radical Addition and Ring Expansion Chemistry Incompatible with Unprotected Analogs
The TBS-protected cyclobutanone framework of this compound is uniquely suited for acetonyl radical addition chemistry. In a study by Heng and Zard, TBS-protected 1-(α-xanthylacetyl)-1-cyclobutanes derived from this scaffold readily underwent radical addition to unactivated alkenes, followed by deprotection with Et4NF/THF and silica gel exposure to yield substituted hydroxycyclopentanones [1]. The unprotected 3-hydroxycyclobutanone analog is incompatible with this sequence due to the free hydroxyl's participation in competing side reactions under radical conditions [1].
| Evidence Dimension | Compatibility with radical-mediated ring expansion sequence |
|---|---|
| Target Compound Data | Enables acetonyl radical addition to unactivated alkenes followed by ring expansion to hydroxycyclopentanones |
| Comparator Or Baseline | 3-Hydroxycyclobutanone (unprotected): Incompatible due to free hydroxyl interference |
| Quantified Difference | Functional vs. non-functional (binary outcome) |
| Conditions | Et4NF/THF deprotection, silica gel exposure, ambient temperature |
Why This Matters
This differentiation defines the compound's exclusive utility as a spring-loaded synthon for constructing substituted five-membered carbocycles via strain-release ring expansion, a transformation inaccessible with unprotected analogs.
- [1] Heng R, Zard SZ. A flexible route to substituted hydroxy-cyclopentanones from cyclobutanones. Tetrahedron Letters. 2015;56(23):3355-3358. DOI: 10.1016/j.tetlet.2015.04.063. View Source
